4-[6-(4-tert-butylphenoxy)hexyl]morpholine
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Overview
Description
4-[6-(4-tert-butylphenoxy)hexyl]morpholine is an organic compound that features a morpholine ring substituted with a hexyl chain, which is further substituted with a 4-tert-butylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-tert-butylphenoxy)hexyl]morpholine typically involves the reaction of 4-tert-butylphenol with a suitable hexyl halide to form the intermediate 4-tert-butylphenoxyhexane. This intermediate is then reacted with morpholine under appropriate conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[6-(4-tert-butylphenoxy)hexyl]morpholine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenoxy radicals.
Reduction: The compound can be reduced under specific conditions to modify the morpholine ring or the hexyl chain.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Bases like potassium carbonate or sodium hydride can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can lead to the formation of phenoxy radicals, while reduction of the morpholine ring can yield various reduced morpholine derivatives.
Scientific Research Applications
4-[6-(4-tert-butylphenoxy)hexyl]morpholine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug delivery systems.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 4-[6-(4-tert-butylphenoxy)hexyl]morpholine involves its interaction with specific molecular targets. The phenoxy group can interact with various receptors or enzymes, potentially modulating their activity. The morpholine ring may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-tert-butylphenol: A related compound with a similar phenoxy group but without the hexyl chain and morpholine ring.
2,4,6-tri-tert-butylphenol: Another phenolic compound with multiple tert-butyl groups, known for its antioxidant properties.
1-(3-(4-tert-butylphenoxy)propyl)piperidine: A compound with a similar phenoxy group and a piperidine ring instead of morpholine.
Uniqueness
4-[6-(4-tert-butylphenoxy)hexyl]morpholine is unique due to the combination of its morpholine ring, hexyl chain, and phenoxy group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[6-(4-tert-butylphenoxy)hexyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO2/c1-20(2,3)18-8-10-19(11-9-18)23-15-7-5-4-6-12-21-13-16-22-17-14-21/h8-11H,4-7,12-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAQRPYKUGNRSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCCCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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